molecular formula C10H16N2O2 B13300395 N-[3-(dimethylamino)propyl]furan-2-carboxamide

N-[3-(dimethylamino)propyl]furan-2-carboxamide

Cat. No.: B13300395
M. Wt: 196.25 g/mol
InChI Key: YDKSRJRLMRWWIF-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]furan-2-carboxamide (CAS 349110-03-8) is a chemical compound of significant interest in pharmaceutical and biochemical research. With a molecular formula of C 10 H 16 N 2 O 2 and a molecular weight of 196.25 g/mol, this reagent serves as a valuable building block in medicinal chemistry . While specific pharmacological data for this exact compound is limited, research into structurally related furan-2-carboxamide derivatives reveals promising research applications. Notably, certain furan-2-carboxamide compounds have been identified as potent, selective agonists for the glycine binding site of GluN1/2C-containing NMDA receptors, which are critical therapeutic targets for neurological disorders . In these studies, such compounds demonstrated the ability to modulate specific NMDA receptor subtypes with nanomolar potency, providing researchers with valuable tools for investigating glutamatergic neurotransmission, synaptic plasticity, and potential treatments for conditions like Parkinson's disease and schizophrenia . Furthermore, other furan-2-carboxamide-based small molecules have been investigated as novel microtubule stabilizing agents, exhibiting potent anti-proliferative and anti-metastatic properties in vitro against a panel of cancer cell lines . These compounds can induce mitotic arrest and apoptosis, marking them as subjects of interest in oncology research . Researchers can utilize this compound as a key synthetic intermediate or precursor in the development of novel bioactive molecules for these and other investigative pathways. This product is intended for Research Use Only and is not approved for human diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C10H16N2O2/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3,(H,11,13)

InChI Key

YDKSRJRLMRWWIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(dimethylamino)propyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-[3-(Dimethylamino)propyl]furan-2-carboxamide C₁₀H₁₆N₂O₂ 212.25 3-(Dimethylamino)propyl G-quadruplex targeting, precursor
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₉BrNO₂ 282.10 4-Bromophenyl Suzuki-Miyaura cross-coupling substrate
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide C₁₁H₁₃N₃O₄ 275.24 5-Nitro, 3-(imidazolyl)propyl Antifungal activity
5-Bromo-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide C₂₀H₂₀BrN₃O₃S 466.36 Benzothiophene, bromine G-quadruplex targeting (anticancer potential)
N-[3-(Methylamino)propyl]tetrahydro-2-furancarboxamide C₉H₁₈N₂O₂ 186.25 Tetrahydrofuran, methylamino Improved solubility
N-[3-(1-{2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide C₂₆H₂₈N₄O₃ 444.50 Benzimidazole, propan-2-ylamino Enzyme inhibition (kinases)

Key Observations :

  • Electron-Withdrawing Groups : The 5-nitro substituent in nitrofuran derivatives enhances antifungal activity but may increase toxicity .
  • Aromatic Systems : Benzothiophene or benzimidazole moieties (e.g., ) improve DNA or protein binding via π-π stacking, relevant in anticancer drug design .
  • Solubility Modifiers: The dimethylamino group in the target compound increases water solubility compared to analogs with hydrophobic chains (e.g., perfluorinated sulfonamides in ) .

Biological Activity

N-[3-(dimethylamino)propyl]furan-2-carboxamide, a synthetic compound with a furan ring and a dimethylamino side chain, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Dimethylamino Group : Enhances solubility and bioavailability, facilitating interactions with various receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been employed in studies involving enzyme inhibition, particularly in receptor binding assays. Its dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules.
  • Receptor Modulation : Preliminary studies suggest that it may bind effectively to receptors involved in pain and inflammation pathways, indicating potential analgesic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound has the potential to be developed as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it may modulate pathways involved in tumor growth:

  • Mechanism : It interacts with DNA and RNA, potentially inhibiting cancer cell proliferation.
  • Case Study : In vitro studies demonstrated that this compound could reduce the viability of certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Analgesic Effects

The analgesic properties of this compound have been explored through various assays:

  • Pain Pathway Interaction : The compound's ability to bind to receptors involved in pain modulation suggests its potential use in pain management therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A comprehensive evaluation of its antimicrobial activity against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Investigations into its effects on cancer cell lines showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.
  • Analgesic Evaluation : In vivo studies demonstrated that administration of the compound resulted in reduced pain response in animal models, supporting its analgesic claims.

Q & A

Basic: What are the key considerations for synthesizing N-[3-(dimethylamino)propyl]furan-2-carboxamide?

The synthesis of this compound involves a multi-step process, typically starting with the activation of the furan-2-carboxylic acid moiety to form a reactive intermediate (e.g., acid chloride). Subsequent coupling with 3-(dimethylamino)propylamine under controlled conditions is critical. Key parameters include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate the product, given the compound’s polarity and potential for residual amine impurities .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.4–7.2 ppm confirm the furan ring protons, while δ 2.2–3.0 ppm correspond to the dimethylamino group .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion ([M+H]⁺) at m/z 237.1374 (calculated for C₁₁H₁₇N₂O₂⁺) .
  • Infrared Spectroscopy (IR) : Stretching frequencies at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .

Advanced: How can computational tools predict the pharmacokinetic properties of this compound?

Molecular descriptors from databases like PubChem enable predictions using software such as SwissADME or ADMETlab:

  • LogP (Partition Coefficient) : Estimated at ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : ~45 Ų suggests moderate solubility and permeability, aligning with Rule-of-Five guidelines .
  • Metabolic Stability : CYP450 enzyme interactions (e.g., CYP3A4) can be modeled to predict hepatic clearance rates .
    Note: Experimental validation via microsomal assays is recommended to resolve discrepancies between computational and empirical data .

Advanced: How might structural analogs inform the design of biological activity assays for this compound?

Analog studies (e.g., N-(3-ethylphenyl)furan-2-carboxamide) suggest potential targets:

  • Antimicrobial Activity : Furan carboxamides exhibit inhibition against Staphylococcus aureus (MIC ~8 µg/mL) via disruption of cell wall synthesis .
  • Enzyme Inhibition : Similar compounds show IC₅₀ values of ~10 µM against kinases (e.g., EGFR) in molecular docking studies .
    Experimental Design Tips :
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Compare activity against control compounds (e.g., unsubstituted furan carboxamides) to isolate the dimethylamino group’s contribution .

Advanced: How can researchers address contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR splitting) may arise from:

  • Rotameric States : The dimethylamino group’s conformational flexibility can create averaged signals. Use variable-temperature NMR to resolve splitting at low temperatures .
  • Residual Solvents : Deuterated solvent impurities (e.g., DMSO-d₅) may overlap with target peaks. Confirm via 2D NMR (COSY, HSQC) .
  • Stereochemical Uncertainty : If chirality is suspected (e.g., during synthesis), employ chiral HPLC or X-ray crystallography for unambiguous assignment .

Basic: What are the safety and handling protocols for this compound?

While toxicity data specific to this compound are limited, structurally related amides require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amide bond formation efficiency .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

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